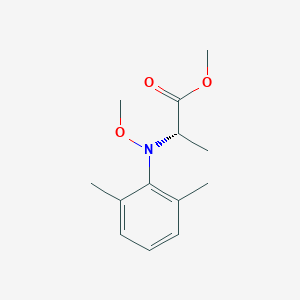
Agromet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is also referred to as Metalaxyl, a well-known fungicide used to control diseases caused by oomycetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester involves the reaction of 2,6-dimethylaniline with methyl chloroformate to form the intermediate, which is then reacted with alanine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenoxam: A similar compound with a slightly different chemical structure but similar fungicidal properties.
Cymoxanil: Another fungicide with a different mode of action but used for similar agricultural applications.
Uniqueness
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is unique due to its specific mode of action and high efficacy against a broad spectrum of fungal pathogens . Its ability to be used in various formulations and its stability under different environmental conditions make it a preferred choice in agriculture .
Propriétés
Numéro CAS |
123298-28-2 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |
Clé InChI |
OABBFKUSJCCJFO-NSHDSACASA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Key on ui other cas no. |
123298-28-2 |
Synonymes |
N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















